(5-Chlorothiazol-4-yl)methanol
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Overview
Description
(5-Chlorothiazol-4-yl)methanol is a chemical compound with the molecular formula C4H4ClNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-thiazolemethanol with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of (5-Chlorothiazol-4-yl)methanol may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the chlorination and subsequent methanol introduction .
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-chlorothiazole-4-carboxylic acid.
Reduction: Formation of 5-chlorothiazole-4-ylmethane.
Substitution: Formation of various thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chlorothiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (5-Chlorothiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorothiazol-5-yl)methanol
- (2-Chlorothiazol-5-yl)methanol
- Thiazole derivatives with different substituents
Uniqueness
(5-Chlorothiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C4H4ClNOS |
---|---|
Molecular Weight |
149.60 g/mol |
IUPAC Name |
(5-chloro-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C4H4ClNOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2 |
InChI Key |
GYVSOKZVNWADLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)Cl)CO |
Origin of Product |
United States |
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